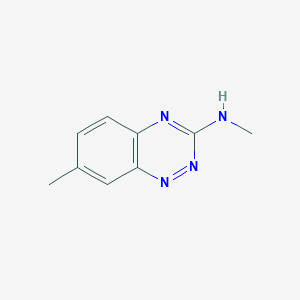

N,7-Dimethyl-1,2,4-benzotriazin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

112557-70-7 |

|---|---|

Molecular Formula |

C9H10N4 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N,7-dimethyl-1,2,4-benzotriazin-3-amine |

InChI |

InChI=1S/C9H10N4/c1-6-3-4-7-8(5-6)12-13-9(10-2)11-7/h3-5H,1-2H3,(H,10,11,13) |

InChI Key |

QXJUBCIJPJYWBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=N2)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,7 Dimethyl 1,2,4 Benzotriazin 3 Amine and Derivatives

Strategic Approaches to the 1,2,4-Benzotriazine (B1219565) Ring System Synthesis

The construction of the 1,2,4-benzotriazine nucleus is a cornerstone of obtaining the target compound and its analogs. Various strategic approaches have been developed, ranging from classical condensation reactions to modern metal-catalyzed methods.

Cyclocondensation and Cyclization Reactions

Cyclocondensation and cyclization reactions represent the most fundamental and widely employed methods for synthesizing the 1,2,4-benzotriazine ring. These methods typically involve the formation of the heterocyclic ring from an appropriately substituted benzene (B151609) precursor. A common strategy is the reductive cyclization of 2-nitrophenylhydrazones. researchgate.net This process involves the initial reduction of a nitro group to an amino group, which then undergoes an intramolecular nucleophilic attack on the hydrazone carbon to form a dihydro-1,2,4-benzotriazine intermediate. researchgate.net Subsequent oxidation, often by air, yields the aromatic 1,2,4-benzotriazine ring. researchgate.net

Another significant approach is the oxidation and acid-catalyzed cyclization of 2-aminophenylhydrazones. researchgate.net Similarly, the synthesis can commence from precursors like 2-nitroaniline, which can react with compounds such as cyanamide (B42294) to form intermediates that cyclize to produce 3-amino-1,2,4-benzotriazine N-oxides. nih.gov Ring contraction of other heterocyclic systems can also lead to the benzotriazine core. researchgate.net

| Precursor Type | Key Reaction Steps | Intermediate | Reference |

|---|---|---|---|

| 2-Nitrophenylhydrazone | 1. Reduction of nitro group 2. Intramolecular cyclization 3. Air oxidation | 1,2,3,4-Tetrahydrobenzotriazine | researchgate.net |

| 2-Aminophenylhydrazone | 1. Oxidation 2. Acid-catalyzed cyclization | Not specified | researchgate.net |

| 2-Nitroaniline + Cyanamide | 1. Condensation 2. Cyclization | 3-Amino-1,2,4-benzotriazine 1-oxide | nih.gov |

Transition Metal-Catalyzed Coupling in Benzotriazine Formation

Modern synthetic chemistry has introduced transition metal-catalyzed reactions as a powerful tool for constructing heterocyclic systems, including the 1,2,4-benzotriazine core. A notable example is a copper-catalyzed coupling reaction. researchgate.net This multi-step, one-pot protocol involves the coupling of an o-haloanilide with a protected hydrazine, followed by oxidation and an in-situ cyclization to yield the 1,2,4-benzotriazine ring. researchgate.net

Palladium catalysis is also pivotal, not just for ring formation but for building complexity on pre-existing scaffolds. For instance, Pd-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide has been reported for the synthesis of benzotriazin-4(3H)-ones. nih.gov These metal-catalyzed approaches offer mild reaction conditions and broad functional group tolerance, making them valuable for creating diverse benzotriazine derivatives. nih.gov

Solid-Phase Synthesis Techniques for Benzotriazine Library Generation

To facilitate the rapid generation of compound libraries for research, solid-phase synthesis techniques have been adapted for 1,2,4-benzotriazine production. researchgate.netscispace.com This methodology involves anchoring a starting material to a solid support, such as Wang resin, and carrying out the synthetic steps on the immobilized substrate. researchgate.netscispace.com

A representative strategy begins by linking 4-fluoro-3-nitrobenzoic acid to the resin. researchgate.net The fluorine atom is then displaced by a benzoylhydrazide. The nitro group on the solid-supported intermediate is subsequently reduced (e.g., using SnCl₂) to an amine, which triggers an intramolecular cyclization in the presence of hot acetic acid to form the benzotriazine ring. researchgate.netscispace.com The final product is cleaved from the resin to yield the desired 1,2,4-benzotriazine. researchgate.net This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification, as impurities and excess reagents are washed away from the resin-bound product. researchgate.net This versatility opens the door to preparing large libraries of compounds, including those derived from amino acids. researchgate.net

Targeted Synthesis of 3-Amino-1,2,4-benzotriazine and N-Methylated Derivatives

The synthesis of the specific target molecule, N,7-Dimethyl-1,2,4-benzotriazin-3-amine, requires a directed approach where substituents are introduced either from the start or in subsequent steps. The formation of the 3-amino-7-methyl-1,2,4-benzotriazine core is typically achieved by using a starting material that already contains the 7-methyl group. For example, the synthesis can begin with 4-methyl-2-nitroaniline, a substituted analog of 2-nitroaniline. The reaction of this precursor with cyanamide, followed by cyclization, would yield 3-amino-7-methyl-1,2,4-benzotriazine or its N-oxide derivative. nih.gov

The introduction of the second methyl group at a nitrogen atom (N-methylation) can be more complex. While the literature describes the preparation of 1,2-dimethyl-1,2,4-benzotriazines via acid-catalyzed cyclization of corresponding 2-aminophenylhydrazine (B8732121) derivatives, specific protocols for the N-methylation of the 3-amino-1,2,4-benzotriazine scaffold are less commonly detailed. rsc.org Such a transformation would likely involve reacting the 3-amino-7-methyl-1,2,4-benzotriazine parent with a methylating agent. The regioselectivity of this methylation (i.e., at the 3-amino group versus the N1, N2, or N4 positions of the triazine ring) would depend on the reaction conditions and the relative nucleophilicity of the different nitrogen atoms.

Chemical Transformations and Derivatization at Key Positions of the this compound Scaffold

Once the core scaffold is synthesized, further chemical transformations can be employed to introduce or modify substituents, allowing for the creation of a diverse range of derivatives.

Reactions Governing Substituent Introduction and Modification

The 1,2,4-benzotriazine ring is amenable to various chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions. A key strategy for derivatization at the 7-position involves the use of a halogenated precursor. For example, a 7-bromo-3-amino-1,2,4-benzotriazine can undergo a Suzuki coupling reaction with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to introduce new aryl or heteroaryl substituents at the C7 position. chemicalbook.com

| Substrate | Coupling Partner | Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| 7-Bromo-5-methyl-benzo scispace.comnih.govresearchgate.nettriazin-3-ylamine | 2-Chloro-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 7-(2-Chloro-5-methoxy-phenyl)-5-methyl-benzo scispace.comnih.govresearchgate.nettriazin-3-ylamine | chemicalbook.com |

Furthermore, studies on related 3-amino-1,2,4-benzotriazine 1,4-dioxides have shown that substituents on the benzene ring can be introduced via displacement reactions. For instance, 8-halo or 8-methoxy groups can be displaced by various amines to yield 8-N,N'-dialkylamino derivatives. researchgate.net While not on the exact target scaffold, these reactions highlight the potential for nucleophilic aromatic substitution on activated benzotriazine rings. The 3-amino group itself can also be a site for modification, such as through acylation or alkylation, to further expand the chemical diversity of the compound family. researchgate.net

Exploration of Nitrogen Atom Reactivity and Alkylation Patterns

The molecular scaffold of this compound possesses multiple nitrogen atoms, each presenting a potential site for electrophilic attack, particularly in alkylation reactions. The reactivity of these sites—comprising the exocyclic 3-amino group and the heterocyclic nitrogen atoms at positions N1, N2, and N4—is governed by a combination of electronic and steric factors. The exploration of these alkylation patterns is crucial for the synthesis of novel derivatives with potentially enhanced biological activities.

The nucleophilicity of the nitrogen atoms is a primary determinant of the alkylation outcome. The exocyclic 3-amino group, by its nature, is a potent nucleophile. Research on analogous 3-amino-1,2,4-benzotriazine 1,4-dioxide derivatives, such as the anticancer agent tirapazamine (B611382), has demonstrated that this exocyclic amine can be functionalized. For instance, structural modifications incorporating alkyl linkers at this position have been successfully carried out to synthesize novel bioactive compounds. researchgate.net This suggests that direct alkylation of the 3-amino group on the this compound core is a feasible synthetic route. Such reactions would typically proceed via nucleophilic substitution with an appropriate alkyl halide.

Alkylation can also theoretically occur at the nitrogen atoms within the 1,2,4-benzotriazine ring. The regioselectivity of such reactions in heterocyclic systems is often complex and can lead to a mixture of products. Studies on the alkylation of related heterocycles, such as 1,2,4-triazoles, have shown that the reaction can yield various regioisomers depending on the reaction conditions, including the base and solvent employed. For the 1,2,4-benzotriazine ring, the nitrogen atoms at N1, N2, and N4 present distinct electronic environments. The N4 atom is part of a vinylogous amidine system, while N1 and N2 are part of an azo-like linkage, influencing their respective nucleophilicity.

The substitution pattern on the benzotriazine core, specifically the methyl groups at the N- and 7-positions, would exert significant steric and electronic influence on the regioselectivity of alkylation. The 7-methyl group, being an electron-donating group, can modulate the electron density of the ring system. Steric hindrance from this group might influence the accessibility of the adjacent N1 atom to bulky alkylating agents.

While specific studies detailing the exhaustive alkylation patterns of this compound are not extensively documented, the principles of nitrogen reactivity in similar heterocyclic frameworks provide a strong basis for predicting reaction outcomes. The reaction of 3-amino-1,2,4-benzotriazine scaffolds with nitrogen mustards to form DNA-alkylating agents further underscores the chemical tractability of this compound class, where functional groups are attached to the benzene ring portion of the molecule. nih.govacs.org

Detailed research into the alkylation of this specific compound would likely involve systematic variation of alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide), bases (e.g., sodium hydride, potassium carbonate), and solvents to map the precise reactivity and isolate the resulting N-alkylated isomers for structural elucidation and further study.

Illustrative Alkylation Reactions on a 3-Amino-1,2,4-benzotriazine Core

The following table presents representative data on the types of products obtained from the functionalization of the 3-amino-1,2,4-benzotriazine scaffold, based on findings from related derivatives.

| Starting Material Core | Reagent | Reaction Site | Product Type | Reference |

|---|---|---|---|---|

| 3-Amino-1,2,4-benzotriazine 1,4-dioxide | Alkyl diamines (e.g., H2N-(CH2)n-NH2) | Exocyclic 3-Amino Group | 3-(Aminoalkylamino)-1,2,4-benzotriazine 1,4-dioxide | researchgate.net |

| 7-Fluoro-3-amino-1,2,4-benzotriazine 1-oxide | Diethanolamine | C7-Position (via Nucleophilic Aromatic Substitution) | 3-Amino-7-(bis(2-hydroxyethyl)amino)-1,2,4-benzotriazine 1-oxide | nih.gov |

| 5-Dimethylaminotetrazolo[1,5-a] researchgate.netresearchgate.netnih.govtriazin-7-one | Allyl Bromide | Ring Nitrogen (N3) | 3-Allyl-5-dimethylaminotetrazolo[1,5-a] researchgate.netresearchgate.netnih.govtriazin-7-one | researchgate.net |

| Methyl 1,2,4-triazole-3-carboxylate | Alkyl/Aryloxymethyl Halides | Ring Nitrogen (N1) | 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxylate | mdpi.com |

Theoretical and Computational Investigations of N,7 Dimethyl 1,2,4 Benzotriazin 3 Amine Molecular Architecture and Reactivity

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide deep insights into the electron distribution, which governs the molecule's structure, stability, and reactivity. For N,7-Dimethyl-1,2,4-benzotriazin-3-amine, these computational tools allow for a detailed exploration of its electronic landscape.

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate the energies of these orbitals. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the benzotriazine ring system, which contains multiple nitrogen atoms. researchgate.net Conversely, the LUMO is anticipated to be distributed across the heterocyclic ring, representing the most favorable region for accepting an electron. The calculated energy gap provides a quantitative measure of the molecule's propensity to undergo electronic transitions and interact with other chemical species.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Benzotriazine Derivative Calculated by Various Methods

| Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| DFT/B3LYP/6-311G++(d,p) | -6.29 | -1.81 | 4.48 |

| HF/3-21G | -2.50 | 5.84 | 8.34 |

| MP2/3-21G | -2.25 | 3.73 | 5.98 |

Note: Data are illustrative, based on calculations for analogous triazine compounds to demonstrate the outputs of quantum chemical computations. irjweb.comresearchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP analysis is expected to reveal significant negative potential around the nitrogen atoms of the triazine ring and the exocyclic amino group, owing to the high electronegativity and the presence of lone pairs of electrons. These sites represent the most likely points for protonation and interaction with electrophiles. The hydrogen atoms of the amino and methyl groups, along with the benzene (B151609) ring's hydrogen atoms, would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. It is widely used to determine the optimized ground-state geometry, predict vibrational frequencies, and assess the relative stability of different molecular conformations. irjweb.com

The presence of single bonds in this compound, such as the C3-NH2 bond and the bonds connecting the methyl groups, allows for rotation and gives rise to different conformers. Conformational analysis using DFT methods helps identify the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface) and the energy barriers separating different conformers. nih.gov

A key parameter is the rotational energy barrier around the C3-N bond of the amino group. This rotation is often hindered due to partial double-bond character arising from the delocalization of the nitrogen's lone pair into the aromatic triazine ring. nih.gov Computational studies can quantify this barrier by mapping the change in energy as the dihedral angle is systematically varied. mdpi.com The results of such an analysis are critical for understanding the molecule's dynamic behavior and how its shape influences interactions with biological targets.

Table 2: Hypothetical Calculated Rotational Energy Barriers for this compound

| Rotational Bond | Computational Method | Calculated Barrier (ΔG‡) (kcal/mol) |

| C(3)-NH2 | M06-2X/def2-TZVP | 15.5 |

| C(7)-CH3 | M06-2X/def2-TZVP | 2.1 |

| N-CH3 | M06-2X/def2-TZVP | 3.5 |

Note: These values are illustrative examples based on typical barriers for amine rotation and methyl group rotation in similar chemical environments. nih.govnih.gov

Theoretical vibrational analysis via DFT calculations is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be predicted. These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, can be matched to experimental spectral bands, allowing for a detailed assignment of the molecule's vibrational modes.

For this compound, key predicted vibrational modes would include N-H stretching of the amino group, aromatic C-H stretching of the benzene ring, C-H stretching of the methyl groups, C=N and C=C stretching within the fused ring system, and various bending and deformation modes. Comparing the theoretical spectrum to an experimental one can confirm the molecular structure and provide insights into bonding. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) (Scaled) | Typical Experimental Range (cm-1) |

| Asymmetric N-H Stretch | -NH2 | 3450 | 3400-3500 |

| Symmetric N-H Stretch | -NH2 | 3360 | 3300-3400 |

| Aromatic C-H Stretch | Benzene Ring | 3080 | 3010-3100 |

| Aliphatic C-H Stretch | -CH3 | 2955 | 2850-2970 |

| C=N / C=C Stretch | Aromatic Rings | 1610 | 1500-1650 |

| N-H Bending | -NH2 | 1585 | 1550-1640 |

Note: Frequencies are representative values obtained from DFT calculations on analogous heterocyclic amines.

Computational Elucidation of Reaction Mechanisms and Reaction Pathways

Beyond static molecular properties, computational chemistry provides indispensable tools for exploring the dynamics of chemical reactions. By mapping the potential energy surface, DFT calculations can elucidate detailed reaction mechanisms, identify transition states (the highest energy point along a reaction coordinate), and calculate activation energies, which determine the reaction rate. nih.govnih.gov

For this compound, computational studies could investigate various potential reactions. For example, the mechanism of electrophilic aromatic substitution on the benzene portion of the molecule could be explored by calculating the energies of the sigma-complex intermediates and transition states for substitution at different positions. Alternatively, reactions involving the amino group, such as N-alkylation or acylation, could be modeled. researchgate.net These studies would involve locating the transition state structure for the rate-determining step and calculating the free energy of activation (ΔG‡). Such computational investigations provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. nih.gov

Theoretical Assessment of Redox Potentials and Electron Transfer Properties

The redox behavior of this compound is a critical aspect of its molecular reactivity, governing its potential involvement in electron transfer processes. While direct experimental measurement of the redox potentials for this specific molecule is not extensively documented in publicly available literature, theoretical and computational chemistry provides a powerful avenue for predicting and understanding its electron transfer properties. These computational approaches, primarily rooted in Density Functional Theory (DFT), allow for the detailed investigation of the electronic structure and its influence on the molecule's ability to accept or donate electrons.

Computational studies on analogous 1,2,4-benzotriazine (B1219565) derivatives have established that the redox potentials are significantly influenced by the nature and position of substituents on the heterocyclic and benzene rings. researchgate.net For this compound, the key substituents are the amino group at the C3 position, a methyl group at the N7 position, and another methyl group on the exocyclic nitrogen of the amino group.

The amino group at the C3 position is an electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzotriazine ring system. This electron donation increases the electron density of the π-system, which is expected to make the molecule more susceptible to oxidation (electron removal) and less susceptible to reduction (electron addition). Consequently, the presence of the 3-amino group is predicted to lower the oxidation potential and make the reduction potential more negative compared to the unsubstituted 1,2,4-benzotriazine core.

The methyl group at the N7 position is also an electron-donating group, albeit weaker than the amino group, through an inductive effect. This further contributes to an increase in the electron density of the aromatic system, reinforcing the effect of the 3-amino group. The N-methyl group on the exocyclic amino function has a similar, albeit more localized, electron-donating inductive effect.

Theoretical calculations, such as DFT, can be employed to quantify these electronic effects by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ionization potential and thus the propensity for oxidation, while the LUMO energy is related to the electron affinity and the propensity for reduction. For this compound, the presence of the electron-donating groups is expected to raise the HOMO energy level, making it easier to remove an electron, and also raise the LUMO energy level, making it more difficult to add an electron.

The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on similar heterocyclic systems have demonstrated the utility of these quantum chemical parameters in predicting their redox behavior. irjweb.comnih.govscielo.org.mx

The following table provides a theoretical estimation of the impact of the substituents on the redox properties of the 1,2,4-benzotriazine core. The values are illustrative and intended to show the expected trends.

| Compound | Substituent Effects | Predicted Oxidation Potential (V vs. SHE) | Predicted Reduction Potential (V vs. SHE) | Predicted HOMO-LUMO Gap (eV) |

| 1,2,4-Benzotriazine (unsubstituted) | Reference | Higher | Less Negative | Larger |

| 3-Amino-1,2,4-benzotriazine | Strong EDG at C3 | Lower | More Negative | Smaller |

| This compound | Strong EDG at C3, Weak EDGs at N7 and exocyclic N | Lowest | Most Negative | Smallest |

EDG: Electron-Donating Group SHE: Standard Hydrogen Electrode

Structure Activity Relationship Sar Paradigms for N,7 Dimethyl 1,2,4 Benzotriazin 3 Amine Analogs in Biological Systems in Vitro Context

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzotriazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated approach to deciphering the complex interplay between a molecule's structural attributes and its biological activity. For benzotriazine derivatives, QSAR studies aim to construct mathematical models that correlate physicochemical or structural descriptors with observed in vitro bioactivity, such as cytotoxicity or enzyme inhibition. These models are pivotal for predicting the activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process.

While specific QSAR models exclusively for N,7-Dimethyl-1,2,4-benzotriazin-3-amine are not extensively documented in publicly available literature, the principles are derived from broader studies on related heterocyclic systems, including 1,2,4-triazines and other benzotriazine isomers. A typical QSAR model for this class would take the form of an equation:

Biological Activity (e.g., log(1/IC50)) = f(Descriptor 1, Descriptor 2, ...)

The descriptors in such a model often fall into categories of electronic, steric, and lipophilic parameters. For instance, a model might reveal that the cytotoxic potency of a series of benzotriazine analogs is positively correlated with their lipophilicity (logP) and the electron-withdrawing nature of a substituent (represented by the Hammett constant, σ), while being negatively correlated with the steric bulk of another substituent (represented by Taft's steric parameter, Es).

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related benzotriazine compounds with accurately measured in vitro biological activity is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, lipophilic, topological) are calculated for each compound in the series.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical relationship between the descriptors and the biological activity.

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability.

These models provide valuable, quantitative insights into the SAR, guiding the rational design of new derivatives with potentially enhanced activity.

Impact of Substituent Electronic, Steric, and Lipophilic Parameters on In Vitro Bioactivity

The bioactivity of benzotriazine analogs is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. The electronic, steric, and lipophilic properties of these substituents are key determinants of a compound's interaction with its biological target and its ability to traverse cellular membranes.

Electronic Effects: The electronic properties of a substituent, often quantified by the Hammett constant (σ), can alter the electron density distribution within the benzotriazine ring. Electron-withdrawing groups (EWGs) can enhance the activity of certain bioreductive benzotriazines by making the molecule more susceptible to enzymatic reduction, a key activation step. Conversely, electron-donating groups (EDGs) may decrease this potential. Studies on C(3)-substituted benzo[e]triazines have demonstrated a significant correlation between the Hammett substituent constant σp and the molecule's electronic structure, as observed through spectroscopic methods like NMR. This highlights the critical role of substituent electronic effects in modulating the fundamental properties of the benzotriazine core.

Steric Effects: The size and shape of substituents, or steric factors, play a crucial role in determining how well a molecule fits into the binding site of its biological target. Bulky substituents can cause steric hindrance, preventing optimal binding and reducing bioactivity. However, in some cases, increased bulk can enhance selectivity or lead to favorable interactions in a spacious binding pocket. The introduction of different functional groups at various positions on the benzotriazine scaffold can lead to diverse biological activities, including anti-inflammatory and diuretic effects, underscoring the importance of steric considerations in molecular design.

Lipophilic Parameters: Lipophilicity, commonly measured as the partition coefficient (logP), describes a molecule's affinity for a nonpolar environment. This parameter is critical for a drug's ability to cross cell membranes and reach its intracellular target. For many 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives, an increase in lipophilicity has been associated with enhanced cytotoxic activity under hypoxic conditions. Finding an optimal balance of lipophilicity is crucial, as excessively high values can lead to poor aqueous solubility and non-specific binding.

The interplay of these three parameters is often complex. The table below illustrates the general impact of these parameters on the in vitro bioactivity of benzotriazine analogs, based on established SAR principles.

| Parameter | Physicochemical Descriptor | General Impact on Bioactivity | Rationale |

| Electronic | Hammett Constant (σ) | Electron-withdrawing groups often increase activity for bioreductive analogs. | Facilitates the one-electron reduction required for activation. |

| Steric | Taft Steric Parameter (Es), Molar Refractivity (MR) | Optimal size is critical; excessive bulk can decrease activity. | Governs the fit and interaction with the biological target's binding site. |

| Lipophilic | Partition Coefficient (logP) | Increased lipophilicity can enhance cell penetration and activity, up to a certain point. | Affects membrane permeability and transport to the intracellular target. |

For many benzotriazine derivatives, particularly the 1,4-dioxides developed as hypoxia-selective cytotoxins, a key mechanism of action involves bioreduction. Under hypoxic (low oxygen) conditions prevalent in solid tumors, these compounds can accept an electron from reductase enzymes to form a radical anion. This radical species can then lead to cellular damage. The ease with which a compound accepts this electron is measured by its one-electron reduction potential (E¹).

A direct correlation often exists between the one-electron reduction potential and the in vitro cytotoxic activity of these compounds. Generally, a less negative (or more positive) reduction potential indicates that the compound is more easily reduced, which often translates to greater potency as a hypoxia-selective agent.

The electronic nature of the substituents on the benzotriazine ring system directly influences the one-electron reduction potential. Electron-withdrawing substituents tend to make the reduction potential less negative, thereby enhancing the compound's susceptibility to bioreductive activation and increasing its hypoxic cytotoxicity. For example, the one-electron reduction potential of the parent compound, 3-amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine), has been determined to be -0.45 V at pH 7. Modifications to this structure that alter the electron density of the benzotriazine ring would be expected to shift this value and, consequently, alter its biological activity.

The following table summarizes the relationship between substituent electronic effects, reduction potential, and expected bioactivity for this class of compounds.

| Substituent Type on Benzotriazine Ring | Hammett Constant (σ) | Effect on One-Electron Reduction Potential (E¹) | Expected Impact on Hypoxic Cytotoxicity |

| Strongly Electron-Withdrawing (e.g., -NO₂) | Positive, Large | Less Negative / More Positive | Increased Activity |

| Moderately Electron-Withdrawing (e.g., -Cl) | Positive, Moderate | Moderately Less Negative | Moderate Increase in Activity |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Negative | More Negative | Decreased Activity |

Systematic Structural Modifications and Their Influence on Target Interaction Profiles

Systematic structural modification is a cornerstone of medicinal chemistry, used to probe the SAR of a lead compound and optimize its properties. For this compound and its analogs, modifications at several key positions can dramatically alter their interaction with biological targets.

Substitution on the Benzenoid Ring (e.g., 7-position): The methyl group at the 7-position of the parent compound contributes to its lipophilicity and may engage in hydrophobic interactions within a target's binding site. Replacing this methyl group with other substituents allows for a systematic exploration of how electronic and steric effects on the benzene (B151609) ring influence activity. For example, introducing a halogen would increase lipophilicity and add an electron-withdrawing effect, while a methoxy (B1213986) group would be electron-donating. Studies on various 3-amino-1,2,4-benzotriazine 1,4-dioxide analogs have shown that substituents on the benzenoid ring can modulate the radical pKa and the kinetics of the radical's subsequent reactions, which are critical for the mechanism of action.

Modifications to the Triazine Ring: While less common, alterations to the core triazine ring, such as N-oxidation (as seen in the highly active 1,4-dioxide analogs), fundamentally change the electronic properties of the molecule. These N-oxides are essential for the bioreductive mechanism of action in hypoxic cancer cells. The presence and position of these N-oxides are among the most critical determinants of this specific type of bioactivity.

The influence of these modifications on target interaction can be summarized as follows:

| Modification Site | Type of Modification | Potential Impact on Target Interaction |

| C3-Amine | N-Alkylation, Acylation | Alters hydrogen bonding capacity and steric profile. |

| C7-Methyl | Replacement with EWG (e.g., Cl, F) | Modifies electronic properties of the ring, potentially enhancing bioreduction; alters hydrophobic interactions. |

| C7-Methyl | Replacement with EDG (e.g., OCH₃) | Modifies electronic properties, potentially hindering bioreduction; alters polarity. |

| Triazine Ring | N-Oxidation (e.g., to 1,4-dioxide) | Fundamentally enables bioreductive activation mechanism under hypoxia. |

Through such systematic modifications, researchers can fine-tune the molecular architecture of benzotriazine derivatives to achieve desired biological endpoints, whether it be enhanced potency, improved selectivity, or a novel mechanism of action.

Biochemical Mechanisms and in Vitro Biological Activities of N,7 Dimethyl 1,2,4 Benzotriazin 3 Amine and Its Analogs

Enzymatic Inhibition Studies and Specificity Profiling (In Vitro)

Analogs of N,7-Dimethyl-1,2,4-benzotriazin-3-amine have demonstrated notable inhibitory activity against several classes of enzymes in vitro, including protein kinases and glycosidases.

Derivatives of benzotriazine and the closely related benzotriazole (B28993) have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.

Notably, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a well-documented and highly selective inhibitor of protein kinase CK2 (formerly casein kinase 2). nih.gov Analogs of TBBt with IC50 values in the low micromolar range have shown high selectivity for CK2, a kinase implicated in promoting cell growth and survival, making it a target in oncology research. mdpi.comnih.gov Further studies on TBBt analogs, including hydroxyalkyl derivatives, have been conducted to improve potency and solubility. mdpi.com While TBBt itself is highly selective, related compounds like 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) inhibit a broader range of kinases, including PIM1, PIM3, PKD1, HIPK2, and DYRK1a, in addition to CK2. researchgate.net

Other research has shown that derivatives of 1,2,4-benzotriazine (B1219565) can act as Src kinase inhibitors. nih.gov In silico and in vitro studies of a novel benzotriazole derivative, bis(3-(2H-benzo[d] researchgate.netbiorxiv.orgnih.govtriazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane (TAJ1), demonstrated potent interactions with NIMA-related kinase 2 (NEK2), suggesting potential as a NEK2 inhibitor. nih.govnih.gov

| Compound Class/Derivative | Target Kinase(s) | Inhibition Data (In Vitro) |

| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) Analogs | Protein Kinase CK2 | IC50 values in the low micromolar range. mdpi.com |

| 1,2,4-Benzotriazine Derivatives | Src Kinase | Identified as inhibitors. nih.gov |

| Benzotriazole Derivative (TAJ1) | NEK2, NEK7, NEK9 | Potent interaction with NEK2 (Binding Energy: -10.5 kcal/mol). nih.govnih.gov |

| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) Derivatives | Protein Kinase CK2 | Ki values in the range of 0.91-1.96 µM. nih.gov |

Analogs of benzotriazine have also been evaluated for their ability to modulate the activity of glycosidases, such as α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia.

In vitro studies on newly synthesized benzotriazinone sulfonamides revealed moderate-to-good inhibitory activity against α-glucosidase. Specifically, nitro derivatives have been identified as the most effective inhibitors in this class, with one compound exhibiting an IC50 value of 32.37 ± 0.15 µM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 37.38 ± 0.12 μM). ijpsjournal.comnih.gov Another study on benzotriazole-based bis-Schiff base derivatives reported an outstanding α-glucosidase inhibition profile, with IC50 values ranging from 1.10 ± 0.05 µM to 28.30 ± 0.60 µM. researchgate.netmdpi.comrsc.org Fifteen of the twenty compounds synthesized in this study were more potent than the acarbose standard (IC50 = 10.30 ± 0.20 µM). researchgate.netrsc.org

| Compound Class/Derivative | Target Enzyme | Inhibition Data (In Vitro) |

| Benzotriazinone Sulfonamide (nitro derivative 12e) | α-Glucosidase | IC50 = 32.37 ± 0.15 µM ijpsjournal.comnih.gov |

| Benzotriazinone Sulfonamide (nitro derivative 12f) | α-Glucosidase | IC50 = 37.75 ± 0.11 µM ijpsjournal.com |

| Benzotriazole-based bis-Schiff bases (20 compounds) | α-Glucosidase | IC50 range = 1.10 to 28.30 µM researchgate.netrsc.org |

| Acarbose (Standard) | α-Glucosidase | IC50 ≈ 10.30 to 37.38 µM ijpsjournal.comresearchgate.netrsc.org |

Molecular Interaction with Biological Macromolecules (In Vitro)

The biological activity of benzotriazine analogs is often rooted in their direct interaction with essential macromolecules, most notably DNA and various functional proteins.

A key mechanism of action for certain 1,2,4-benzotriazine analogs, particularly the 1,4-dioxide derivatives like Tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide), is their ability to induce DNA damage selectively under hypoxic (low oxygen) conditions. nih.govnih.gov This process is initiated by the one-electron enzymatic reduction of the benzotriazine 1,4-dioxide to a radical anion.

In hypoxic environments, this radical species can lead to the formation of an oxidizing radical that damages DNA through hydrogen atom abstraction from the DNA backbone, ultimately causing DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and base damage. nih.gov In normally oxygenated (normoxic) cells, this radical is rapidly oxidized back to the non-toxic parent compound, conferring the hypoxia-selective nature of its cytotoxicity. The DNA damage is extensive, with studies identifying a variety of modified bases, including formamidopyrimidine and 5-hydroxy-6-hydropyrimidine lesions. This bioreductive activation can be exploited as an oxygen-sensing prodrug platform for the selective release of DNA-damaging agents in hypoxic tumor tissues. Studies have also demonstrated a strong correlation between the DNA binding affinity of certain analogs and their hypoxic cytotoxicity.

Beyond enzymatic inhibition, benzotriazine and benzotriazole analogs can bind to other proteins, including transport proteins and receptors, which can modulate their biological effects.

Studies on 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines have shown that this class of compounds represents novel ligands for sigma receptors, with many derivatives displaying nanomolar affinity for the σ1 subtype. researchgate.netnih.gov For one N-benzyl substituted derivative, the inhibition constant (Ki) for the σ1 receptor was reported as 1.25 nM. researchgate.net Affinity for the σ2 receptor was generally lower, indicating selectivity for the σ1 subtype. researchgate.net The affinity of these compounds for sigma receptors suggests potential applications in pathologies where these receptors are implicated, such as neurodegenerative and proliferative diseases. researchgate.netnih.gov

The interaction of related heterocyclic compounds with plasma proteins like human serum albumin (HSA) has also been investigated to understand their pharmacokinetic properties. For example, a quinobenzothiazine derivative was found to form the strongest complex with α-1-acid glycoprotein (B1211001) (AGP), with an association constant (Ka) of 7.35 x 10^4 M-1, and weaker complexes with HSA and human gamma globulin (HGG). Molecular docking studies of various benzotriazole and benzotriazine derivatives have further explored their binding modes with different protein targets, predicting binding affinities and identifying key amino acid interactions. biorxiv.org

| Compound Class/Derivative | Target Protein/Receptor | Binding Affinity Data (In Vitro) |

| 3,3-Disubstituted 3,4-dihydro-1,2,4-benzotriazines | Sigma-1 (σ1) Receptor | Nanomolar affinity; Ki = 1.25 nM for one derivative. researchgate.net |

| Quinobenzothiazine Derivative (Salt1) | α-1-acid glycoprotein (AGP) | Ka = 7.35 x 10^4 M-1 |

| Quinobenzothiazine Derivative (Salt1) | Human Serum Albumin (HSA) | Ka = 2.45 x 10^4 M-1 |

| Quinobenzothiazine Derivative (Salt1) | Human Gamma Globulin (HGG) | Ka = 1.41 x 10^4 M-1 |

Cellular Response Modulations (In Vitro Assays)

The enzymatic and molecular interactions of benzotriazine analogs translate into measurable effects on cellular behavior, which have been extensively studied using in vitro assays. The most prominent cellular response observed is cytotoxicity, particularly the hypoxia-selective killing of cancer cells.

A series of novel 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives have been screened for in vitro cytotoxicity against various human cancer cell lines, including HL-60 (promyelocytic leukemia), PC-3 (prostate cancer), Bel-7402 (hepatocellular carcinoma), ECA-109 (esophageal cancer), and MCF-7 (breast cancer). nih.govresearchgate.net Many of these compounds showed potent cytotoxic activity under both normoxic and hypoxic conditions, with some exhibiting greater potency and higher hypoxic selectivity compared to the benchmark compound, Tirapazamine. nih.govresearchgate.net The hypoxic cytotoxicity ratio (HCR), a measure of selectivity, has been a key parameter in these studies.

For instance, certain 3-(alkoxymethylamino)-1,2,4-benzotriazine 1,4-dioxides showed similar or higher cytotoxic activity than Tirapazamine against K562, SMMC-7721, A549, PC-3, and KB cell lines. Further mechanistic studies revealed that the cytotoxic activities of some derivatives in Molt-4 (acute lymphoblastic leukemia) cells may be mediated by modulating p53 protein expression and inducing apoptosis. biorxiv.org The inhibition of DNA replication is another significant cellular response, as demonstrated by the dramatic inhibition of radioactive thymidine (B127349) incorporation in cells pretreated with Tirapazamine under hypoxic conditions.

| Compound Class/Derivative | Cell Line(s) | In Vitro Cellular Response |

| 3-Amino-1,2,4-benzotriazine-1,4-dioxide Analogs | HL-60, PC-3, Bel-7402, ECA-109, MCF-7, Molt-4, K562 | Potent hypoxic cytotoxicity; some analogs more potent than Tirapazamine. nih.govresearchgate.net |

| 3-(Alkoxymethylamino)-1,2,4-benzotriazine 1,4-dioxides | K562, SMMC-7721, A549, PC-3, KB | Hypoxia-selective cytotoxicity; apoptosis induction. |

| Tirapazamine (TPZ) | HCT116, HeLa | Dramatic inhibition of DNA replication under hypoxia. |

| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) Analogs | Various cell lines | Affected cell viability with simultaneous induction of apoptosis. mdpi.com |

| Benzotriazole Derivative (TAJ1) | HeLa, MCF-7, Vero | Reduction in cell growth. |

Cell Cycle Perturbation Analysis (In Vitro)

The impact of 1,2,4-benzotriazine derivatives on cell cycle distribution has been a subject of investigation to understand their antiproliferative effects. Studies on analogs provide a framework for the potential activity of this compound. For instance, a series of 3-nitropyrazolo[5,1-c] nih.govresearchgate.netnih.govbenzotriazine derivatives have been evaluated for their effects on the cell cycle of human colon carcinoma cells (HCT-8). nih.gov

Flow cytometry analysis revealed that these compounds, at their IC50 values, predominantly caused a slight accumulation of cells in the G0/G1 phase and a corresponding decrease in the G2/M phase. nih.gov However, one particular analog induced a significant accumulation of cells in the S phase, coupled with a reduction in both the G0/G1 and G2/M phases. nih.gov These perturbations in the cell cycle suggest that these compounds may interfere with DNA synthesis, either directly or indirectly. nih.gov

Table 1: Effects of 3-Nitropyrazolo[5,1-c] nih.govresearchgate.netnih.govbenzotriazine Analogs on HCT-8 Cell Cycle Distribution

| Compound | Effect on G0/G1 Phase | Effect on S Phase | Effect on G2/M Phase |

| Analog Series | Slight Accumulation | - | Slight Decrease |

| Specific Analog (Compound 3) | Decrease | Marked Accumulation | Decrease |

Data sourced from a study on 3-nitropyrazolo[5,1-c] nih.govresearchgate.netnih.govbenzotriazine derivatives. nih.gov

Induction of Programmed Cell Death Mechanisms (In Vitro)

The ability of 1,2,4-benzotriazine analogs to induce programmed cell death, or apoptosis, is a key aspect of their potential as anticancer agents. Research on novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govresearchgate.netnih.govtriazine sulfonamide derivatives has demonstrated their capacity to initiate apoptosis in colon cancer cell lines, DLD-1 and HT-29. nih.govmdpi.com

The induction of apoptosis by these compounds was confirmed through Annexin V binding assays and acridine (B1665455) orange/ethidium bromide staining. nih.govmdpi.com Mechanistic studies indicated that the apoptotic pathway involves both intrinsic and extrinsic signaling. A decrease in the mitochondrial membrane potential points to the involvement of the intrinsic pathway, while an increase in caspase-8 activity suggests activation of the extrinsic pathway. nih.govmdpi.com Furthermore, these pro-apoptotic effects were observed to be independent of p53 protein levels. mdpi.com Another related compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, has also been shown to induce apoptosis. researchgate.net

Table 2: Pro-Apoptotic Effects of 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govresearchgate.netnih.govtriazine Sulfonamide Derivatives

| Cell Line | Apoptosis Induction | Mitochondrial Membrane Potential | Caspase-8 Activity |

| DLD-1 | Confirmed | Decrease | Increase |

| HT-29 | Confirmed | Decrease | Increase |

Data from studies on novel sulfonamide derivatives of a 1,2,4-triazine (B1199460) analog. nih.govmdpi.com

Mechanistic Dissection of In Vitro Biological Actions

Understanding the chemical transformations that 1,2,4-benzotriazine derivatives undergo is crucial for elucidating their mechanism of action at a molecular level.

Formation and Reactivity of Radical Intermediates

The bioreductive activation of 1,2,4-benzotriazine derivatives can lead to the formation of reactive radical species, which are thought to be responsible for their cytotoxic effects. Studies on 3-substituted analogues of tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) have provided significant insights into this process. researchgate.net

Under anaerobic conditions, enzymatic reduction of these compounds, for instance by cytochrome P450 reductase, generates various radical intermediates. researchgate.net Electron paramagnetic resonance (EPR) spectroscopy, in conjunction with spin trapping techniques, has been instrumental in identifying these transient species. For several 3-substituted 1,2,4-benzotriazine 1,4-dioxides, the formation of multiple carbon-centered radicals, as well as aryl radicals, has been observed. researchgate.net The identification of these highly oxidizing radicals offers a potential explanation for the broad range of cellular damage, including to DNA, caused by this class of compounds. researchgate.net

Investigation of Ring Contraction and Expansion Pathways

The 1,2,4-benzotriazine ring system can undergo structural rearrangements, such as ring contraction. It has been noted that treatment of 1,2,4-benzotriazines with strong reducing agents can lead to a reductive ring contraction, resulting in the formation of benzimidazoles. researchgate.net This transformation highlights a potential metabolic or degradation pathway for this class of compounds under certain chemical environments. Furthermore, the contraction of the 1,2,4-triazine ring to form imidazole (B134444) derivatives is a known reaction pathway for related triazine compounds. researchgate.net Ring expansion pathways have also been explored in the context of other triazine isomers, such as 1,2,3-triazines. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for N,7 Dimethyl 1,2,4 Benzotriazin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N,7-Dimethyl-1,2,4-benzotriazin-3-amine. By analyzing the chemical environment of NMR-active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the benzene (B151609) ring (at the C5, C6, and C8 positions) would appear in the downfield region (typically 6.5-8.5 ppm). The specific substitution pattern, particularly the methyl group at C7, would influence the chemical shifts and coupling patterns of the adjacent protons. The two methyl groups—one attached to the benzene ring (7-CH₃) and the other to the exocyclic amine (N-CH₃)—would produce sharp singlet signals in the upfield region, with the N-methyl protons generally appearing at a slightly different chemical shift than the aryl-methyl protons. The protons of the 3-amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. This includes the carbons of the fused benzene and triazine rings, as well as the two methyl carbons. The chemical shifts would confirm the presence of the heterocyclic core and the positions of the substituents. researchgate.net

To definitively assign each ¹H and ¹³C signal and confirm the connectivity of the atoms, multi-dimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment would reveal scalar coupling between adjacent protons. For this compound, it would establish the connectivity of the aromatic protons on the benzene ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to assign each carbon signal by linking it to its attached proton(s). For example, it would unambiguously link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals.

Isotopic labeling involves the strategic replacement of an atom with one of its isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. While not typically required for routine structural confirmation, these studies are invaluable for elucidating reaction mechanisms or for aiding in the assignment of complex NMR spectra. For instance, synthesizing this compound with a ¹⁵N-labeled triazine ring would allow for ¹H-¹⁵N or ¹³C-¹⁵N correlation experiments, providing precise information about the electronic structure and tautomeric forms of the heterocyclic system. researchgate.net Such studies have been instrumental in understanding the bioreductive metabolism of related 1,2,4-benzotriazine (B1219565) compounds.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₁₀N₄), high-resolution mass spectrometry (HRMS) would provide a precise molecular weight, allowing for the determination of its elemental formula with high confidence.

Electron ionization (EI) is a common MS technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For benzotriazine and benzotriazole (B28993) derivatives, a characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂). researchgate.net

A hypothetical fragmentation pattern for this compound could include the following key steps:

Molecular Ion Peak (M⁺•): The initial ion formed upon electron impact, representing the intact molecule.

Loss of N₂: A common fragmentation for benzotriazines, leading to a significant fragment ion. researchgate.net

Loss of Methyl Radical (•CH₃): Cleavage of either the N-methyl or the 7-methyl group would result in an [M-15]⁺ ion.

Further Ring Cleavage: Subsequent fragmentation of the heterocyclic or aromatic ring system would produce smaller, characteristic ions.

Analysis of these fragments allows chemists to piece together the molecular structure, corroborating data from NMR spectroscopy. nih.gov

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₉H₁₀N₄

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₉H₁₀N₄]⁺ | 174.0905 | Molecular Ion (M⁺•) |

| [C₉H₁₀N₂]⁺ | 146.0844 | Loss of N₂ from M⁺• |

| [C₈H₇N₄]⁺ | 159.0671 | Loss of •CH₃ from M⁺• |

| [C₈H₇N₂]⁺ | 131.0609 | Loss of •CH₃ and N₂ |

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, an electron density map can be generated, revealing the exact coordinates of each atom in the molecule and the unit cell.

This technique would provide definitive data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzotriazine ring system.

Conformation: The orientation of the substituent groups, such as the N-methyl and 3-amino groups, relative to the core ring structure.

Supramolecular Structure: The packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding (e.g., between the amino group of one molecule and a nitrogen atom of the triazine ring of a neighbor) and π-π stacking between the aromatic rings. mdpi.commdpi.com

This detailed structural information is crucial for understanding the compound's physical properties and its interactions in a biological or material context.

Table 2: Representative Crystallographic Parameters for a Benzotriazine Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements of the unit cell |

| a (Å) | 8.5 | Unit cell dimension |

| b (Å) | 12.1 | Unit cell dimension |

| c (Å) | 9.3 | Unit cell dimension |

| β (°) | 105.2 | Unit cell angle |

| Volume (ų) | 920.5 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

Note: This table contains example data for a representative heterocyclic compound and does not represent actual data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The conjugated π-system of the this compound core is expected to give rise to characteristic absorption bands. process-insights.com

The spectrum would likely be characterized by:

π → π* Transitions: These high-energy transitions, typically occurring in the shorter wavelength UV region (200-300 nm), arise from the promotion of electrons within the aromatic and heterocyclic π-system.

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) into an anti-bonding π* orbital. They typically appear at longer wavelengths and have lower intensity compared to π → π* transitions.

The positions and intensities of these absorption bands (λ_max_) are sensitive to the molecular structure. The amino (-NHCH₃) and methyl (-CH₃) groups act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted benzotriazine core. rsc.org Studying the spectrum in solvents of varying polarity can also provide insights into the nature of the electronic transitions.

Electrochemical Methods for Reductive and Oxidative Behavior Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the reductive and oxidative properties of a compound. The 1,2,4-benzotriazine ring system is known to be electrochemically active, capable of accepting electrons (reduction).

A cyclic voltammetry experiment on this compound would involve scanning the electrical potential and measuring the resulting current. This would reveal:

Reduction Potentials: The potential at which the compound accepts one or more electrons. The fused aromatic ring and the electron-rich triazine moiety can be reduced.

Oxidation Potentials: The potential at which the compound loses electrons. The electron-donating amino group could be a site of oxidation.

Reversibility: Whether the redox processes are reversible or irreversible. This provides information about the stability of the radical ions formed upon reduction or oxidation.

The precise potentials are influenced by the substituents on the benzotriazine ring. peacta.org Electron-donating groups, like the methyl and amino groups, generally make a compound easier to oxidize and harder to reduce. Such studies are critical for applications where electron transfer is important, such as in the development of redox-active materials or understanding bioreductive drug activation mechanisms. mdpi.comscispace.com

Future Directions in Research Pertaining to N,7 Dimethyl 1,2,4 Benzotriazin 3 Amine

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign synthetic processes. Future research on N,7-Dimethyl-1,2,4-benzotriazin-3-amine should prioritize the development of sustainable and green synthetic routes. Traditional methods for synthesizing 1,2,4-benzotriazines often involve harsh reagents and generate significant waste. nih.gov

Key areas of investigation would include:

Catalytic Systems: Exploring novel catalysts, such as transition metal complexes or organocatalysts, to facilitate the cyclization and amination steps with higher atom economy and lower energy consumption.

Alternative Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents. nih.gov The use of sonochemistry in aqueous media has shown promise for the synthesis of other triazine derivatives. nih.gov

Flow Chemistry: Implementing continuous flow technologies can offer improved safety, scalability, and efficiency compared to batch processes. nih.gov Photochemical flow reactors, for instance, have been successfully used for the synthesis of substituted benzotriazin-4(3H)-ones. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction parameters (temperature, pressure, time). |

| Catalytic C-H Amination | Direct functionalization, reduced pre-functionalization steps. | Development of selective and efficient catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification and engineering of suitable enzymes. |

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound, these computational tools can accelerate the design and prediction of novel analogues with desired properties.

Future computational studies could focus on:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and physicochemical properties of derivatives.

De Novo Design: Utilizing generative models to design novel this compound analogues with optimized characteristics for specific biological targets or material applications.

Reaction Prediction: Employing ML algorithms to predict the outcomes of synthetic reactions, thereby streamlining the process of developing new synthetic methodologies.

| Computational Tool | Application in Research | Expected Outcome |

| Molecular Docking | Predicting binding affinities to various biological targets. | Identification of potential protein targets. |

| Molecular Dynamics Simulations | Understanding the dynamic behavior and stability of the compound in biological systems. | Elucidation of binding mechanisms. |

| Density Functional Theory (DFT) | Calculating electronic properties and reactivity. | Insight into chemical reactivity and spectroscopic properties. |

Elucidation of Novel Biochemical Pathways and Unexplored Biological Targets (In Vitro)

The 1,2,4-benzotriazine (B1219565) scaffold is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov A critical future direction is to elucidate the specific biochemical pathways modulated by this compound and to identify its unexplored biological targets through in vitro studies.

Prospective in vitro research should include:

High-Throughput Screening: Screening the compound against a broad panel of enzymes and receptors to identify potential biological targets.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays can be employed to understand the compound's mechanism of action. This could involve studying its effects on signal transduction pathways, gene expression, and metabolic processes.

Chemoproteomics: Utilizing chemical probes derived from this compound to identify its protein binding partners in a cellular context.

Advanced Applications in Chemical Probe Development

Chemical probes are essential tools for studying biological processes. The unique structure of this compound makes it a promising candidate for the development of novel chemical probes.

Future research in this area could involve:

Fluorogenic Probes: Modifying the structure to create probes that become fluorescent upon binding to a specific target, enabling real-time imaging of biological events.

Photoaffinity Probes: Incorporating photo-reactive groups to allow for covalent labeling of target proteins upon photo-irradiation, facilitating target identification.

Bifunctional Probes: Designing probes with both a target-binding moiety and a reporter tag (e.g., biotin (B1667282) or a click chemistry handle) for pull-down experiments and proteomic analysis.

Exploration of this compound in Advanced Material Systems

The application of heterocyclic compounds is not limited to the life sciences; they also have significant potential in materials science. The nitrogen-rich 1,2,4-benzotriazine core suggests that this compound could be a valuable building block for advanced materials.

Potential avenues for exploration include:

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of the compound and its derivatives for use as emitters or host materials in OLEDs.

Organic Semiconductors: Exploring its potential as a p-type or n-type semiconductor in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the nitrogen atoms of the benzotriazine ring as coordination sites for the construction of novel coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.

| Material Application | Relevant Property of this compound | Potential Function |

| Organic Electronics | π-conjugated system, potential for charge transport. | Active layer in transistors and solar cells. |

| Luminescent Materials | Aromatic structure, potential for fluorescence or phosphorescence. | Emitter in OLEDs and sensors. |

| Porous Materials | Lewis basic nitrogen sites for metal coordination. | Building block for MOFs for gas storage or catalysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.